2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-(4-methoxyphenyl)propanoic acid
Description
Functional Groups:
- 9-Fluorenylmethyloxycarbonyl (Fmoc) group : A protective moiety commonly used in peptide synthesis, attached via a carbamate linkage.
- Methylamino group : A secondary amine substituted with a methyl group, forming part of the carbamate structure.
- Carboxylic acid : The terminal functional group at position 2 of the propanoic acid backbone.
- 4-Methoxyphenyl group : An aromatic ring with a methoxy substituent at the para position, linked to the third carbon of the propanoic acid chain.
The molecular formula is C26H25NO5 , with a molecular weight of 431.49 g/mol. A comparative analysis of synonyms reveals alternative designations such as Fmoc-N(Me)-4-methoxy-L-phenylalanine and Fmoc-L-MeBip-OH, which emphasize its role as a modified amino acid derivative.
Comparative Analysis of Structural Isomers and Tautomeric Forms
Structural isomerism in this compound is limited due to the rigidity of its backbone and substituent positions. However, potential isomers arise from variations in:
- Methoxy group placement : The 4-methoxyphenyl group is fixed at the para position, but theoretical isomers could involve ortho- or meta-methoxy substitutions. No such isomers are documented in the literature for this specific compound.
- Backbone branching : Alternative connectivity of the propanoic acid chain (e.g., branching at the second carbon) could yield structural isomers, though these are not observed in current databases.
Tautomerism is negligible in this molecule due to the absence of enolizable protons adjacent to carbonyl groups. The carboxylic acid group exists predominantly in its deprotonated form under physiological conditions, while the carbamate and methylamino groups remain stable without tautomeric shifts.
A notable structural analog is N-Fmoc-4-methoxy-L-phenylalanine (CAS 77128-72-4), which lacks the methyl substitution on the amino group. This difference alters the compound’s steric and electronic properties, impacting its reactivity in solid-phase peptide synthesis.
Stereochemical Considerations: Absolute Configuration and Chiral Centers
The compound exhibits one chiral center at the second carbon of the propanoic acid backbone, corresponding to the alpha position of the amino acid structure. The absolute configuration is designated S , as confirmed by its synthesis from L-tyrosine derivatives and chiral chromatography data.
Key Stereochemical Features:
- Stereochemical purity : Commercial samples are typically provided with ≥95% enantiomeric excess, ensuring consistency in synthetic applications.
- Impact of chirality on function : The S-configuration aligns with natural amino acid stereochemistry, making the compound compatible with enzymatic systems in peptide synthesis.
Comparative analysis with D-enantiomers (e.g., O-methyl-D-tyrosine) reveals distinct physicochemical behaviors, including differences in optical rotation and biological activity. The absence of additional chiral centers in the molecule simplifies stereochemical analysis, as the fluorenyl and methoxyphenyl groups reside in achiral environments.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHSGZVWEBYEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation and Protection
Oxazolidinone-Mediated N-Methylation
Oxazolidinone Formation and Ring-Opening
This approach leverages oxazolidinone intermediates to install the N-methyl group (Figure 2).
- Boc Protection : 4-Methoxy-L-phenylalanine (1 ) is protected with tert-butoxycarbonyl (Boc) anhydride, forming Boc-4-methoxy-L-phenylalanine (5 ).
- Oxazolidinone Synthesis : 5 reacts with paraformaldehyde and camphorsulfonic acid in toluene, forming oxazolidinone 6 via cyclization.
- Ring-Opening : Treatment with trifluoroacetic acid (TFA) and triethylsilane (TES) cleaves the oxazolidinone, yielding N-methyl-4-methoxy-L-phenylalanine (7 ).
- Fmoc Protection : 7 is reacted with Fmoc-Osu in dioxane/water with potassium bicarbonate (KHCO₃), affording 4 in 82% yield.
Advantages :
- Avoids direct alkylation of the amine, reducing side reactions.
- Compatible with acid-labile protecting groups.
Solid-Phase Peptide Synthesis (SPPS) Compatibility
On-Resin Synthesis
Fmoc-N-Me-4-methoxyphenylalanine is synthesized as a building block for SPPS (Figure 3).
- Resin Loading : 2-Chlorotrityl chloride (CTC) resin is functionalized with Fmoc-N-Me-4-methoxyphenylalanine using PyAOP/HOAt activation.
- Peptide Elongation : Standard Fmoc-SPPS protocols are employed, with couplings monitored for completeness (>99%).
- Cleavage and Purification : The peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5), followed by HPLC purification.
Key Insight :
Comparative Analysis of Methods
Efficiency and Scalability
- Direct Alkylation : Suitable for small-scale synthesis but requires careful control to prevent quaternary ammonium salt formation.
- Oxazolidinone Route : Higher yields (75–82%) and scalability, though additional steps increase synthesis time.
- SPPS Integration : Ideal for peptide applications but limited to milligram-scale production.
Stereochemical Integrity
- LiOH/CaCl₂ hydrolysis preserves configuration (<3% racemization).
- Oxazolidinone methods show no detectable racemization due to non-basic conditions.
Applications and Derivatives
Fmoc-N-Me-4-methoxyphenylalanine is critical in synthesizing cyclomarins and antimalarial peptides. Its bulky N-alkyl group enhances proteolytic stability in therapeutic peptides.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-methyl-O-methyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the tyrosine side chain.
Reduction: Reduced forms of the compound with hydrogenated side chains.
Substitution: Substituted derivatives with azide or alkyl groups.
Scientific Research Applications
Fmoc-N-methyl-O-methyl-D-tyrosine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Fmoc-N-methyl-O-methyl-D-tyrosine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The methyl groups on the nitrogen and oxygen atoms provide steric hindrance, enhancing the stability of the compound and facilitating its incorporation into peptides . The Fmoc group is removed by treatment with a base such as piperidine, allowing the amino group to participate in peptide bond formation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related Fmoc-protected amino acids, highlighting key substituents and molecular properties:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound enhances solubility in polar solvents compared to nitro () or trifluoromethyl () substituents.
Stability and Reactivity
- Deprotection: The Fmoc group is cleaved with piperidine or DBU. The methylamino group may slightly delay deprotection compared to unmodified amines .
- Solubility : Methoxy-substituted compounds generally exhibit better aqueous solubility than nitro or chloro analogs, facilitating purification in SPPS .
Biological Activity
2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(4-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-L-Dap(Me)-OH, is a compound that plays a significant role in peptide synthesis and exhibits potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
- Molecular Formula : C24H28N2O6
- Molar Mass : 440.49 g/mol
- CAS Number : 446847-80-9
- Density : 1.249 g/cm³ (predicted)
- pKa : 3.58 (predicted)
The biological activity of this compound can be attributed to its structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) protective group and the methoxyphenyl moiety. These features enhance the compound's stability and solubility, which are crucial for its application in biochemical contexts.
Key Mechanisms:
- Peptide Synthesis : The Fmoc group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the formation of peptide bonds with other amino acids.
- Enzyme Inhibition : Compounds with similar structures often exhibit enzyme inhibitory properties, which can be leveraged in drug development.
- Receptor Interactions : The structural characteristics may enable binding to various biological receptors, influencing cellular signaling pathways.
Peptide Synthesis Applications
In a study exploring the use of Fmoc derivatives in SPPS, researchers found that 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(4-methoxyphenyl)propanoic acid effectively facilitated the synthesis of biologically active peptides with high purity and yield. The stability provided by the Fmoc group was highlighted as a key advantage in maintaining the integrity of sensitive amino acids during synthesis.
Enzyme Interaction Studies
Research involving enzyme interaction has indicated that compounds similar to this one can bind to proteases, inhibiting their activity. This suggests potential therapeutic applications in diseases where protease activity is dysregulated, such as certain cancers or viral infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
